11-dehydro-2,3-dinor Thromboxane B2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-dehydro-2,3-dinor Thromboxane B2 is a metabolite of Thromboxane B2, which itself is a breakdown product of Thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation, playing a crucial role in hemostasis. This compound is one of the major urinary metabolites of Thromboxane B2 and is often used as a biomarker to measure thromboxane production in the body .
Preparation Methods
The preparation of 11-dehydro-2,3-dinor Thromboxane B2 involves the metabolism of Thromboxane B2. Thromboxane B2 is first converted to 11-dehydro Thromboxane B2 through the action of cytosolic aldehyde dehydrogenase. This is followed by β-oxidation to produce this compound . Industrial production methods typically involve the extraction and purification of this compound from biological samples, such as urine, using techniques like solid-phase extraction and gas chromatography-mass spectrometry .
Chemical Reactions Analysis
11-dehydro-2,3-dinor Thromboxane B2 undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to produce other metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Various substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include aldehyde dehydrogenase for oxidation and specific reducing agents for reduction reactions. The major products formed from these reactions are other metabolites of Thromboxane B2 .
Scientific Research Applications
11-dehydro-2,3-dinor Thromboxane B2 has several scientific research applications:
Chemistry: It is used as a biomarker to study the metabolism of Thromboxane A2 and its related compounds.
Biology: Researchers use this compound to understand the role of thromboxanes in various physiological processes, including platelet aggregation and vasoconstriction.
Medicine: It serves as a biomarker to monitor the efficacy of antiplatelet therapies, such as aspirin, in preventing cardiovascular diseases.
Industry: The compound is used in the development of diagnostic kits and assays to measure thromboxane levels in biological samples
Mechanism of Action
11-dehydro-2,3-dinor Thromboxane B2 exerts its effects by serving as a stable metabolite of Thromboxane A2. Thromboxane A2 is produced by activated platelets and promotes vasoconstriction and platelet aggregation. The measurement of this compound in urine reflects the overall production of Thromboxane A2 in the body, providing insights into platelet activation and cardiovascular health .
Comparison with Similar Compounds
11-dehydro-2,3-dinor Thromboxane B2 is similar to other metabolites of Thromboxane B2, such as:
11-dehydro Thromboxane B2: Another major urinary metabolite of Thromboxane B2.
2,3-dinor Thromboxane B2: A prevalent urinary metabolite used as a marker for in vivo Thromboxane A2 synthesis
Compared to these similar compounds, this compound is unique in its specific metabolic pathway and its use as a biomarker for thromboxane production .
Properties
Molecular Formula |
C18H28O6 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]pent-3-enoic acid |
InChI |
InChI=1S/C18H28O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,19-20H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14+,15+,16-/m1/s1 |
InChI Key |
PJAAKFHMQLYVGV-HXSCFROSSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.